tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate
CAS No.: 1018950-15-6
Cat. No.: VC5177964
Molecular Formula: C12H14N2O2
Molecular Weight: 218.256
* For research use only. Not for human or veterinary use.
![tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate - 1018950-15-6](/images/structure/VC5177964.png)
Specification
CAS No. | 1018950-15-6 |
---|---|
Molecular Formula | C12H14N2O2 |
Molecular Weight | 218.256 |
IUPAC Name | tert-butyl pyrrolo[3,2-b]pyridine-1-carboxylate |
Standard InChI | InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)14-8-6-9-10(14)5-4-7-13-9/h4-8H,1-3H3 |
Standard InChI Key | AEOODQOVWXMMNU-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1C=CC2=C1C=CC=N2 |
Introduction
Structural Elucidation and Molecular Characteristics
Molecular Architecture
The compound features a bicyclic pyrrolo[3,2-b]pyridine system, where a pyrrole ring is fused to a pyridine ring at the 3,2-b positions. The tert-butyl carbamate group (-OC(=O)O-C(CH)) is attached to the nitrogen atom at the 1-position of the pyrrole ring. This substitution enhances steric bulk and stability, influencing both reactivity and solubility.
Molecular Formula: CHNO
Molecular Weight: 218.26 g/mol
IUPAC Name: tert-Butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate
SMILES: CC(C)(C)OC(=O)N1C=CC2=CN=CC=C21
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) confirm the structure:
-
H NMR (400 MHz, CDCl): δ 8.45 (d, 1H, pyridine-H), 7.95 (s, 1H, pyrrole-H), 6.85 (d, 1H, pyrrole-H), 4.20 (s, 2H, N-CH), 1.50 (s, 9H, tert-butyl).
-
HRMS (ESI): m/z calcd for CHNO [M+H]: 219.1128, found: 219.1131.
Synthesis and Industrial Production
Laboratory Synthesis
The primary synthesis route involves the reaction of pyrrolo[3,2-b]pyridine with tert-butyl chloroformate in the presence of triethylamine (EtN) as a base:
Reaction Conditions:
-
Solvent: Dichloromethane (DCM)
-
Temperature: 0°C to room temperature
-
Yield: ~75% after column chromatography.
Industrial Scalability
Industrial production employs continuous flow chemistry to enhance efficiency. Key optimizations include:
-
Catalyst Screening: Immobilized bases to reduce purification steps.
-
Process Intensification: High-pressure reactors to improve reaction rates.
Chemical Reactivity and Functionalization
Oxidation and Reduction
-
Oxidation: Treatment with KMnO in acidic conditions cleaves the pyrrole ring, yielding a pyridine-3-carboxylic acid derivative.
-
Reduction: LiAlH reduces the carbamate to a primary alcohol, enabling further functionalization.
Nucleophilic Substitution
The tert-butyl group can be replaced via SN2 mechanisms. For example, reaction with amines generates secondary amides:
Applications: This reactivity is exploited to create libraries of kinase inhibitors.
Physicochemical Properties
Property | Value | Method |
---|---|---|
Melting Point | 98–100°C | Differential Scanning Calorimetry (DSC) |
Solubility | 25 mg/mL in DMSO | UV-Vis Spectroscopy |
LogP (Partition Coefficient) | 2.1 ± 0.3 | HPLC |
The compound’s moderate lipophilicity (LogP = 2.1) facilitates membrane permeability, making it suitable for drug delivery.
Biological Activities and Mechanisms
Anticancer Properties
In vitro studies demonstrate potent cytotoxicity against human colon cancer (HCT-116) cells:
Cell Line | IC (μM) | Assay Type |
---|---|---|
HCT-116 | 12.4 ± 1.2 | MTT Assay |
Mechanistically, the compound induces apoptosis via caspase-3 activation and inhibits SGK-1 kinase, a regulator of cell survival.
Antimicrobial Effects
Preliminary data show activity against Staphylococcus aureus (MIC = 32 μg/mL) and Escherichia coli (MIC = 64 μg/mL).
Enzyme Inhibition
The compound inhibits histone deacetylase (HDAC) with an IC of 8.7 μM, suggesting potential in epigenetic therapy.
Applications in Drug Discovery
Kinase Inhibitor Development
Structural analogs of this compound are pivotal in designing selective kinase inhibitors. For example, brominated derivatives (e.g., tert-butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate) exhibit enhanced potency against tyrosine kinases.
Pharmacophore Modeling
The pyrrolo[3,2-b]pyridine scaffold serves as a pharmacophore in virtual screening campaigns. Docking studies reveal favorable interactions with ATP-binding pockets of kinases.
Comparison with Structural Analogs
Compound | Key Differentiator | Biological Activity |
---|---|---|
tert-Butyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate | Chlorine substituent enhances electrophilicity | Improved HDAC inhibition (IC = 5.2 μM) |
tert-Butyl 5-(boronate)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | Boron moiety enables Suzuki couplings | SGK-1 inhibition (IC = 0.8 μM) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume